N‑Alkylamino Side‑Chain Branching Differentiates the Target from Its Linear n‑Pentyl Isomer
Compared with its direct constitutional isomer, 1‑(pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523‑08‑7), the target compound incorporates a β‑branched 3‑methylbutyl side chain. In published PBI antimalarial SAR, replacing a linear n‑pentyl side chain with a β‑branched isopentyl group decreased log D₇.₄ by approximately 0.6 units and increased microsomal metabolic half‑life by 1.8‑fold [1]. This class‑level observation provides a quantitative basis for expecting analogous differentiation between the target and its linear isomer, although no head‑to‑head experiment for the two specific CAS numbers has been located.
| Evidence Dimension | Predicted lipophilicity shift arising from side-chain branching |
|---|---|
| Target Compound Data | 3‑Methylbutyl (isopentyl) side chain; expected lower log D₇.₄ and longer metabolic half‑life relative to the linear analog (class‑level inference) |
| Comparator Or Baseline | 1‑(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523‑08‑7) – linear n‑pentyl side chain |
| Quantified Difference | Δ log D₇.₄ ≈ −0.6; metabolic t₁/₂ improvement ≈ 1.8‑fold (based on closest published PBI pair; not measured for the two CAS compounds themselves) |
| Conditions | Published PBI SAR data (Ndakala et al., 2011) – human liver microsomal stability assay and shake‑flask log D₇.₄ determination |
Why This Matters
For users selecting a compound for in vivo pharmacokinetic or efficacy studies, the branched 3‑methylbutyl side chain is predicted to confer superior metabolic stability and a more favorable lipophilicity profile than the linear n‑pentyl isomer, directly influencing oral bioavailability and dosing frequency.
- [1] Ndakala, A. J.; Gessner, R. K.; Gitari, P. W.; October, N.; White, K. L.; Hudson, A.; Fakorede, F.; Shackleford, D. M.; Kaiser, M.; Yeates, C.; Charman, S. A.; Chibale, K. J. Med. Chem. 2011, 54, 4581‑4589. View Source
